![molecular formula C14H16N2O3 B12535811 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione CAS No. 828913-06-0](/img/structure/B12535811.png)
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes an ethenyloxy group and a diazenyl group attached to a pentane-2,4-dione backbone
Preparation Methods
The synthesis of 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione typically involves multiple steps:
Formation of the Ethenyloxy Group: This can be achieved through the reaction of an appropriate alcohol with an alkene under acidic conditions.
Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction, where an amine is converted to a diazonium salt, followed by coupling with an aromatic compound.
Formation of the Pentane-2,4-dione Backbone: This can be synthesized through a Claisen condensation reaction, where esters react in the presence of a strong base to form β-diketones.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethenyloxy and diazenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethenyloxy and diazenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar compounds to 1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione include:
1-(Ethenyloxy)hexane: Similar in structure but lacks the diazenyl group, making it less reactive in certain chemical reactions.
Acetylacetone (2,4-Pentanedione): Shares the pentane-2,4-dione backbone but lacks the ethenyloxy and diazenyl groups, resulting in different chemical properties and applications.
Benzene, 1-(ethenyloxy)-4-methoxy-: Contains an ethenyloxy group attached to a benzene ring, differing in its aromatic nature and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
828913-06-0 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-ethenoxy-3-[(4-methylphenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-9-13(18)14(11(3)17)16-15-12-7-5-10(2)6-8-12/h4-8,14H,1,9H2,2-3H3 |
InChI Key |
OUDZIONNVUWCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(C(=O)C)C(=O)COC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


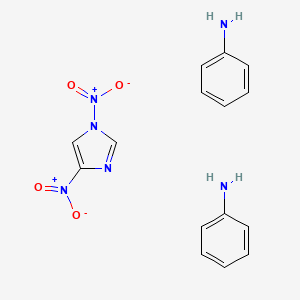
![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
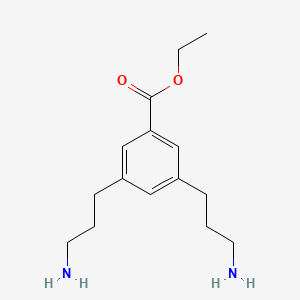
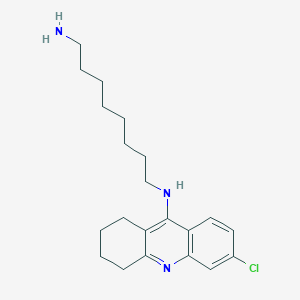
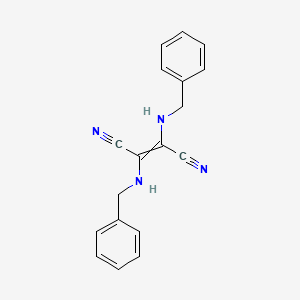
![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
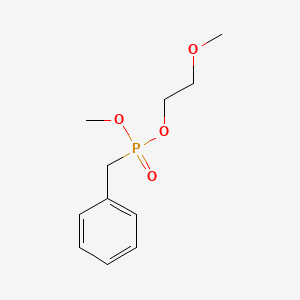
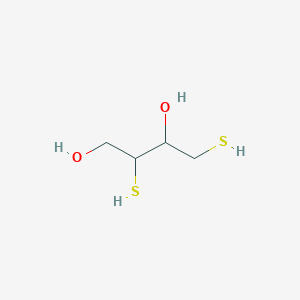
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
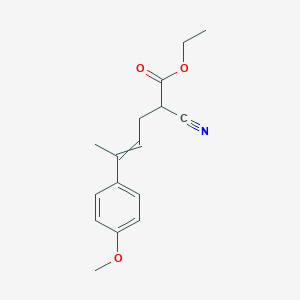
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
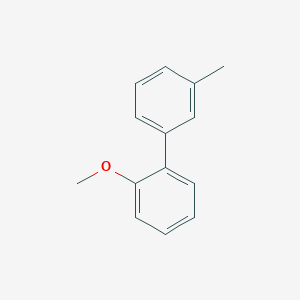
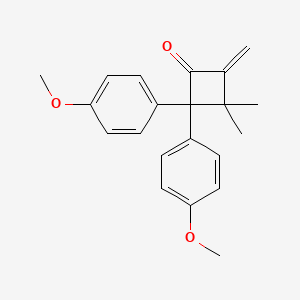
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
